3,3-Dimethylindan-4-ol
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Overview
Description
3,3-Dimethylindan-4-ol is an organic compound belonging to the class of indanes It is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with two methyl groups attached at the 3-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindan-4-ol can be achieved through several methods. One common approach involves the cyclization of 3,3-dimethyl-1-phenylbutan-2-ol under acidic conditions. This reaction typically employs polyphosphoric acid or p-toluenesulfonic acid as catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylindan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form 3,3-dimethylindan.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products:
Oxidation: 3,3-Dimethylindan-4-one.
Reduction: 3,3-Dimethylindan.
Substitution: Halogenated derivatives of 3,3-Dimethylindan.
Scientific Research Applications
3,3-Dimethylindan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylindan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
3,3-Dimethylindan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,3-Dimethylindan: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,3-Dimethylindan: Different substitution pattern on the indane ring.
Uniqueness: 3,3-Dimethylindan-4-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.
Biological Activity
3,3-Dimethylindan-4-ol is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biology. Its unique structural features, including a hydroxyl group and two methyl substituents on the indane ring, suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.
Molecular Structure:
- Chemical Formula: C11H14O
- Molecular Weight: 162.23 g/mol
- Structure: The compound features a hydroxyl group (-OH) attached to the 4-position of the dimethylindane structure.
Reactivity:
this compound can undergo various chemical reactions:
- Oxidation: Converts to 3,3-Dimethylindan-4-one.
- Reduction: Can be reduced to form 3,3-Dimethylindan.
- Substitution: The hydroxyl group can be substituted by other functional groups through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group enables hydrogen bonding with enzymes and receptors, influencing various biological pathways. This compound's structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties for this compound. Compounds with similar structures have shown effectiveness against various bacteria and fungi. For instance, studies on related compounds indicate that they can disrupt bacterial cell membranes and inhibit growth . Further research is necessary to elucidate the specific antimicrobial efficacy of this compound.
Enzyme Interaction Studies
The compound has been identified as a candidate for studying enzyme interactions due to its ability to bind to active sites. This binding can lead to inhibition or alteration of enzyme activity, which is critical in metabolic pathways. For example, its interaction with cytochrome P450 enzymes could be explored for implications in drug metabolism and toxicity.
Case Studies
-
Study on Enzyme Inhibition:
A study investigated the inhibitory effects of various hydroxylated compounds on cytochrome P450 enzymes. While specific data on this compound were not reported, related compounds demonstrated significant inhibition rates that suggest similar potential for this compound . -
Antioxidant Efficacy:
Research comparing various dimethylindanes found that those with hydroxyl substituents exhibited enhanced antioxidant activity. This positions this compound as a potential candidate for further antioxidant studies .
Comparative Analysis with Related Compounds
Compound | Structure Type | Key Biological Activity |
---|---|---|
3,3-Dimethylindan-4-one | Ketone | Reduced reactivity compared to alcohol |
3,3-Dimethylindan | Hydrocarbon | Lacks hydroxyl group; lower biological activity |
2,3-Dimethylindan | Differently substituted | Varies in reactivity; potential for different interactions |
Applications in Research
The unique properties of this compound make it a valuable intermediate in organic synthesis and a potential lead compound in drug discovery. Its ability to interact with biological molecules opens avenues for studying metabolic pathways and enzyme kinetics.
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroinden-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2)7-6-8-4-3-5-9(12)10(8)11/h3-5,12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXPDLCLZPKSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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